

Application Notes and Protocols for ONO-4817 in Matrigel Invasion Assays

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Compound of Interest

Compound Name: ONO-4817

Cat. No.: B1662953

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Introduction

Cellular invasion through the extracellular matrix (ECM) is a fundamental process in cancer metastasis. The Matrigel invasion assay is a widely used in vitro method to quantify the invasive capacity of cancer cells. This assay employs a reconstituted basement membrane, Matrigel, which acts as a barrier that invasive cells must degrade and traverse. **ONO-4817** is a synthetic, orally active inhibitor of matrix metalloproteinases (MMPs), enzymes crucial for the degradation of ECM components.[1][2] Specifically, **ONO-4817** has been shown to inhibit the activity of MMP-2 and MMP-9, which are often overexpressed in various cancers and play a pivotal role in tumor invasion and angiogenesis.[1][3] These application notes provide a comprehensive protocol for utilizing **ONO-4817** to assess its inhibitory effects on cancer cell invasion in a Matrigel invasion assay.

Mechanism of Action of ONO-4817

ONO-4817 exerts its anti-invasive effects by targeting and inhibiting the enzymatic activity of MMPs, particularly MMP-2 (gelatinase A) and MMP-9 (gelatinase B).[1][3] These enzymes are key players in the breakdown of type IV collagen, a major component of the basement membrane. By inhibiting these MMPs, **ONO-4817** effectively reduces the ability of cancer cells to degrade the ECM, thereby hindering their invasive potential.[1] Studies have demonstrated that **ONO-4817** can inhibit the invasion of various cancer cell lines in a concentration-dependent manner at non-cytotoxic concentrations.[1]

Data Presentation

The following table summarizes the quantitative data on the effect of **ONO-4817** on cancer cell invasion as reported in preclinical studies.

Cell Line	ONO-4817 Concentration	% Inhibition of Invasion (relative to control)	Reference
Murine Renal Carcinoma (Renca)	< 10 μ M	Marked inhibition	[1]

Experimental Protocols

This section provides a detailed methodology for conducting a Matrigel invasion assay to evaluate the inhibitory effect of **ONO-4817** on cancer cell invasion.

Materials and Reagents

- Invasive cancer cell line (e.g., HT-1080, MDA-MB-231, or user-defined)
- ONO-4817**
- Corning® Matrigel® Basement Membrane Matrix
- 24-well companion plates with cell culture inserts (8.0 μ m pore size)
- Cell culture medium (e.g., DMEM or RPMI-1640)
- Fetal Bovine Serum (FBS)
- Serum-free cell culture medium
- Phosphate-Buffered Saline (PBS), sterile
- Trypsin-EDTA
- Fixation solution (e.g., 100% methanol or 4% paraformaldehyde)

- Staining solution (e.g., 0.1% Crystal Violet, Toluidine Blue, or Diff-Quik stain)[4][5]
- Cotton swabs
- Pipettes and sterile, pre-chilled pipette tips
- Incubator (37°C, 5% CO₂)
- Microscope for cell counting and imaging

Protocol

1. Preparation of Matrigel-Coated Inserts

- Thaw Matrigel® on ice at 4°C overnight.[6] Keep all reagents and pipette tips cold.
- Dilute the Matrigel® with cold, serum-free medium. The final concentration should be between 200-300 µg/mL.[4][6]
- Carefully add 100 µL of the diluted Matrigel® solution to the center of the upper chamber of the 24-well inserts.[6][7]
- Incubate the plate at 37°C for at least 2 hours to allow the Matrigel® to solidify into a gel.[4][7] Ensure the Matrigel® does not dry out.

2. Cell Preparation and Seeding

- Culture the selected cancer cell line to 70-80% confluency.
- Serum-starve the cells for 18-24 hours prior to the assay by replacing the growth medium with serum-free medium.[6]
- On the day of the assay, detach the cells using Trypsin-EDTA, wash with PBS, and resuspend them in serum-free medium at a concentration of 2.5×10^5 to 5×10^5 cells/mL.[6]
- Prepare different concentrations of **ONO-4817** in serum-free medium. A vehicle control (e.g., DMSO) should also be prepared.

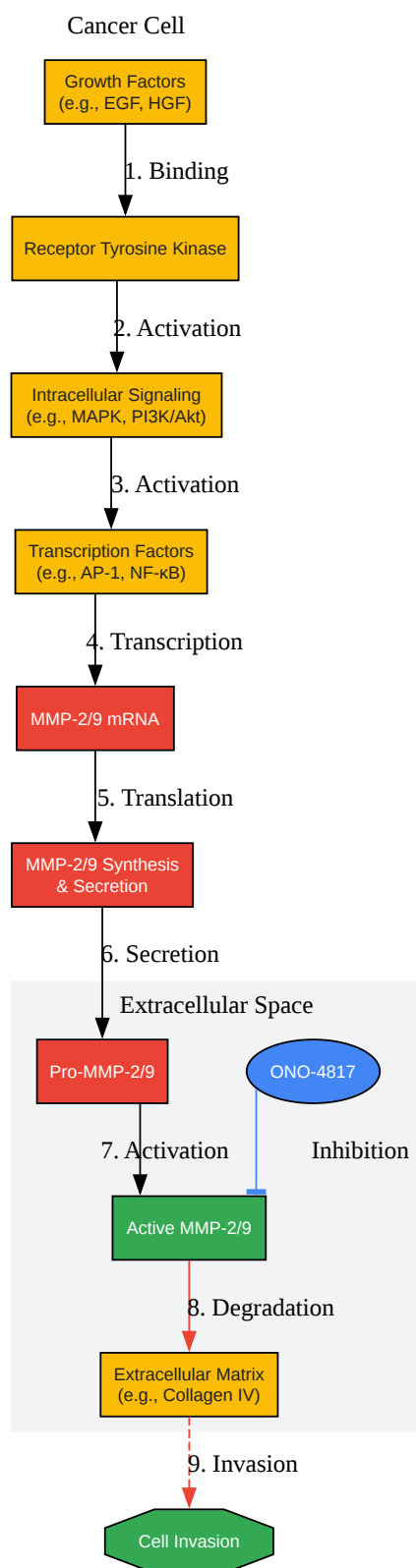
- Pre-incubate the cell suspension with the various concentrations of **ONO-4817** or vehicle control for a predetermined time (e.g., 30 minutes) at 37°C.
- Add 100 µL of the cell suspension to the upper chamber of the Matrigel®-coated inserts.[6]
- In the lower chamber of the 24-well plate, add 500-600 µL of complete medium containing a chemoattractant, such as 10% FBS.[5]

3. Incubation and Analysis

- Incubate the plate at 37°C in a 5% CO₂ incubator for 24-48 hours. The incubation time should be optimized based on the invasive potential of the cell line.[5]
- After incubation, carefully remove the non-invaded cells from the upper surface of the insert membrane using a cotton swab.[4][5]
- Fix the invaded cells on the lower surface of the membrane with a suitable fixation solution for 10-20 minutes.[5]
- Stain the fixed cells with a staining solution for 10-20 minutes.[5][8]
- Gently wash the inserts with water to remove excess stain and allow them to air dry.[5]
- Image the stained cells on the underside of the membrane using a light microscope.
- Quantify the number of invaded cells by counting the cells in several random fields of view and calculating the average. The results can be expressed as the average number of invaded cells per field or as a percentage of invasion relative to the vehicle control.[6]

Visualizations

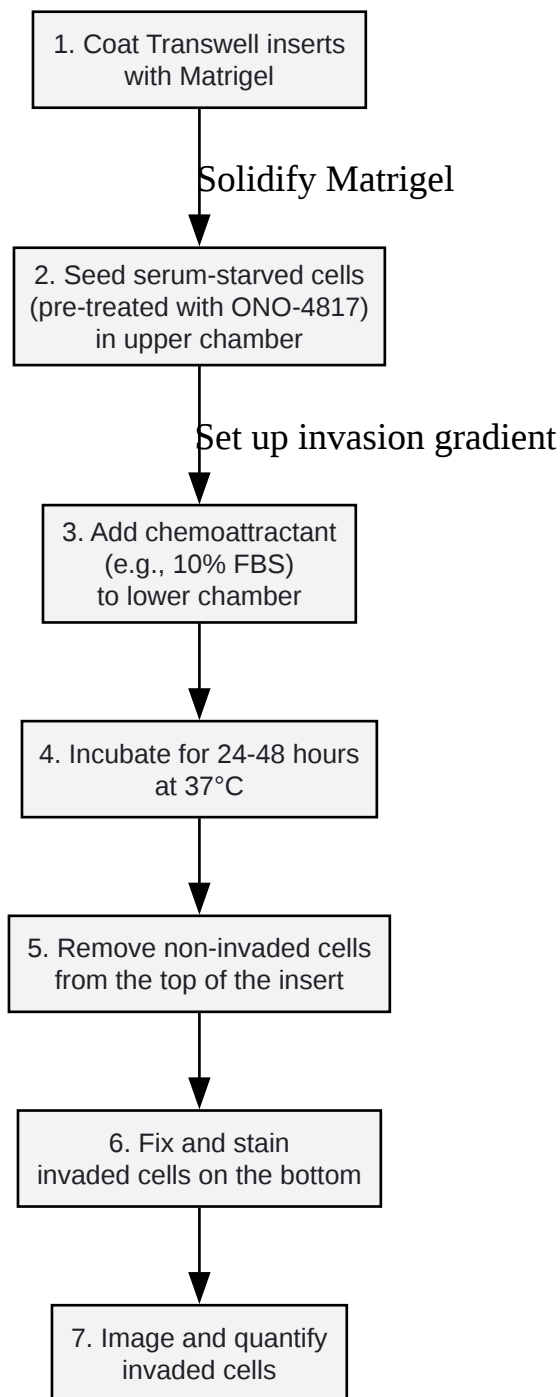
Signaling Pathway of MMP-Mediated Cell Invasion and Inhibition by ONO-4817



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Caption: **ONO-4817** inhibits MMP-mediated cell invasion.

Experimental Workflow for Matrigel Invasion Assay



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Caption: Matrigel Invasion Assay Workflow.

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References

- 1. Effect of a matrix metalloproteinase inhibitor (ONO-4817) on lung metastasis of murine renal cell carcinoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. ONO-4817, an orally active matrix metalloproteinase inhibitor, prevents lipopolysaccharide-induced proteoglycan release from the joint cartilage in guinea pigs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. A third-generation matrix metalloproteinase (MMP) inhibitor (ONO-4817) combined with docetaxel suppresses progression of lung micrometastasis of MMP-expressing tumor cells in nude mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. scientificlabs.com [scientificlabs.com]
- 5. snapcyte.com [snapcyte.com]
- 6. benchchem.com [benchchem.com]
- 7. corning.com [corning.com]
- 8. benchchem.com [benchchem.com]
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